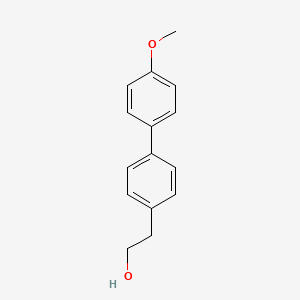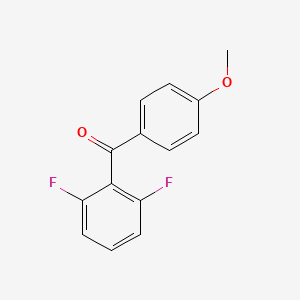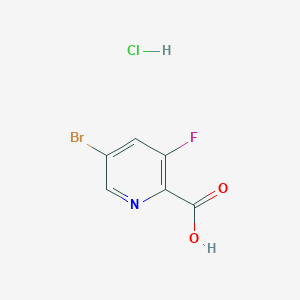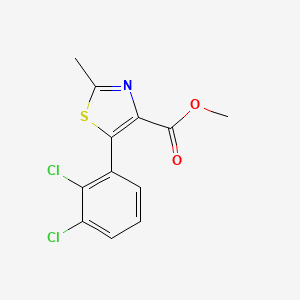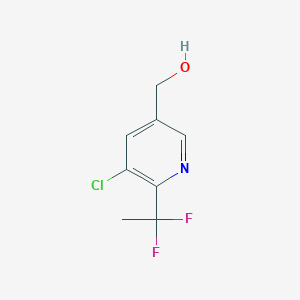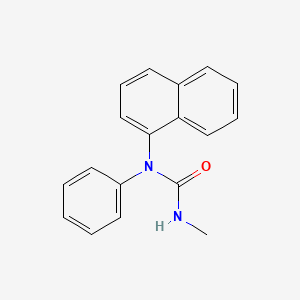![molecular formula C8H7N5O2 B8663965 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B8663965.png)
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid
描述
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid is a heterocyclic compound that features both a tetrazole and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
作用机制
The mechanism of action of 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
- [6-(1H-tetrazol-1-yl) pyridin-3-yl]acetic acid
- [5-(1H-tetrazol-1-yl) pyridin-2-yl]acetic acid
- [6-(1H-tetrazol-1-yl) pyrimidin-2-yl]acetic acid
Uniqueness
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid is unique due to the specific positioning of the tetrazole and pyridine rings, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.
属性
分子式 |
C8H7N5O2 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7N5O2/c14-8(15)4-6-2-1-3-7(10-6)13-5-9-11-12-13/h1-3,5H,4H2,(H,14,15) |
InChI 键 |
SMIWEDQXCMHLQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)N2C=NN=N2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
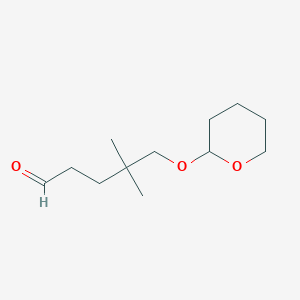
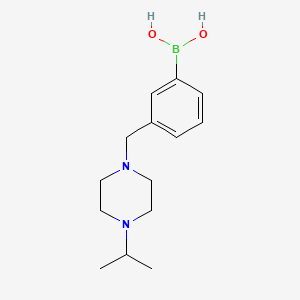
![Bicyclo[2.2.1]hept-2-ene, 5-octyl-](/img/structure/B8663896.png)
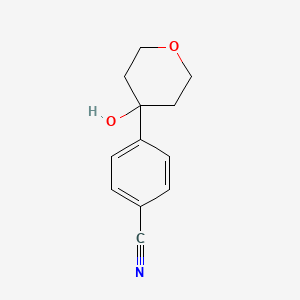

![1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8663927.png)
